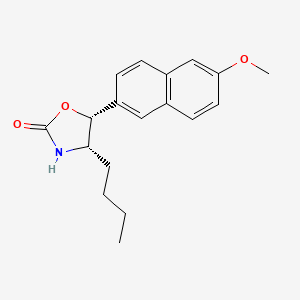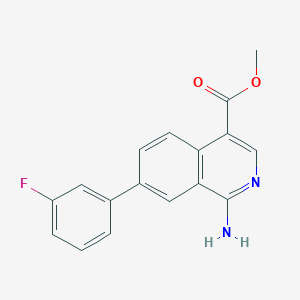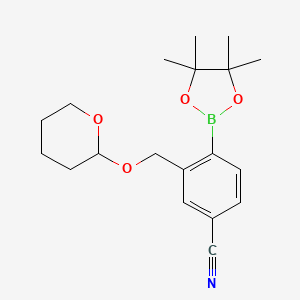
methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including esters, ketones, and dioxin rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate typically involves multi-step organic reactions. The process may start with the preparation of the dioxin ring, followed by the introduction of the acetoxy and oxobutanoyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or to increase the oxidation state of existing groups.
Reduction: Reduction reactions can convert ketones to alcohols or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of new compounds, and development of novel materials.
Biology: The compound may have biological activity, making it a candidate for research in drug discovery, enzyme interactions, and metabolic pathways.
Medicine: If the compound exhibits pharmacological properties, it could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism by which methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate include other esters, ketones, and dioxin derivatives. Examples might include:
- This compound analogs with different substituents.
- Compounds with similar dioxin ring structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H28O11 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
methyl (Z)-6-[2-(2-acetyloxyacetyl)-4-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)-3-oxobutanoyl]oxy-4-methylhex-4-enoate |
InChI |
InChI=1S/C22H28O11/c1-13(6-7-18(26)29-5)8-9-30-21(28)20(17(25)12-31-14(2)23)16(24)10-15-11-19(27)33-22(3,4)32-15/h8,11,20H,6-7,9-10,12H2,1-5H3/b13-8- |
InChI Key |
LWZXMQVWDSQPRS-JYRVWZFOSA-N |
Isomeric SMILES |
C/C(=C/COC(=O)C(C(=O)CC1=CC(=O)OC(O1)(C)C)C(=O)COC(=O)C)/CCC(=O)OC |
Canonical SMILES |
CC(=CCOC(=O)C(C(=O)CC1=CC(=O)OC(O1)(C)C)C(=O)COC(=O)C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)







![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
